molecular formula C20H17BrClN3O3S B2634899 methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207020-75-4

methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No. B2634899
CAS RN: 1207020-75-4
M. Wt: 494.79
InChI Key: WEKATSWXWHTQEN-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C20H17BrClN3O3S and its molecular weight is 494.79. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate has been utilized in the synthesis of various compounds with antimicrobial properties. For instance, Desai et al. (2001) synthesized compounds that showed in vitro inhibitory activity against microbes such as E. coli, S. aureus, and Salmonella typhi para A. Similarly, Güzeldemirci and Küçükbasmacı (2010) synthesized compounds starting from a similar chemical structure, which exhibited promising antibacterial and antifungal activities. These compounds were also evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv, revealing some compounds with potent antimicrobial activities (Desai, Dave, Shah, & Vyas, 2001; Güzeldemirci & Küçükbasmacı, 2010).

Synthesis of Novel Compounds

The chemical under discussion has been used as a precursor in the synthesis of various novel compounds with potential pharmaceutical applications. Liu (2013) synthesized novel imidazo[1,2-a]pyrimidine compounds starting from a similar chemical structure, indicating the versatility of this compound in synthetic chemistry. Moreover, Ducheng (2012) synthesized products like 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol by reacting similar compounds under different conditions, showing the compound's utility in producing a range of chemical entities (Liu, 2013; Ducheng, 2012).

Antimicrobial Evaluation

The compound and its derivatives have been extensively evaluated for antimicrobial properties. Moorthy, Ekambaram, and Perumal (2014) designed and synthesized derivatives containing substituted imidazoles and evaluated their antibacterial and antifungal activities, demonstrating the compound's relevance in developing antimicrobial agents (Moorthy, Ekambaram, & Perumal, 2014).

properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3O3S/c1-28-19(27)11-25-17(13-5-7-14(21)8-6-13)10-23-20(25)29-12-18(26)24-16-4-2-3-15(22)9-16/h2-10H,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKATSWXWHTQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate

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